

physicochemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1346943

[Get Quote](#)

An in-depth technical guide on the physicochemical properties of **2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid** is provided below, tailored for researchers, scientists, and drug development professionals. This document synthesizes available data on the compound's core properties, outlines relevant experimental methodologies, and visualizes key processes.

Physicochemical Properties

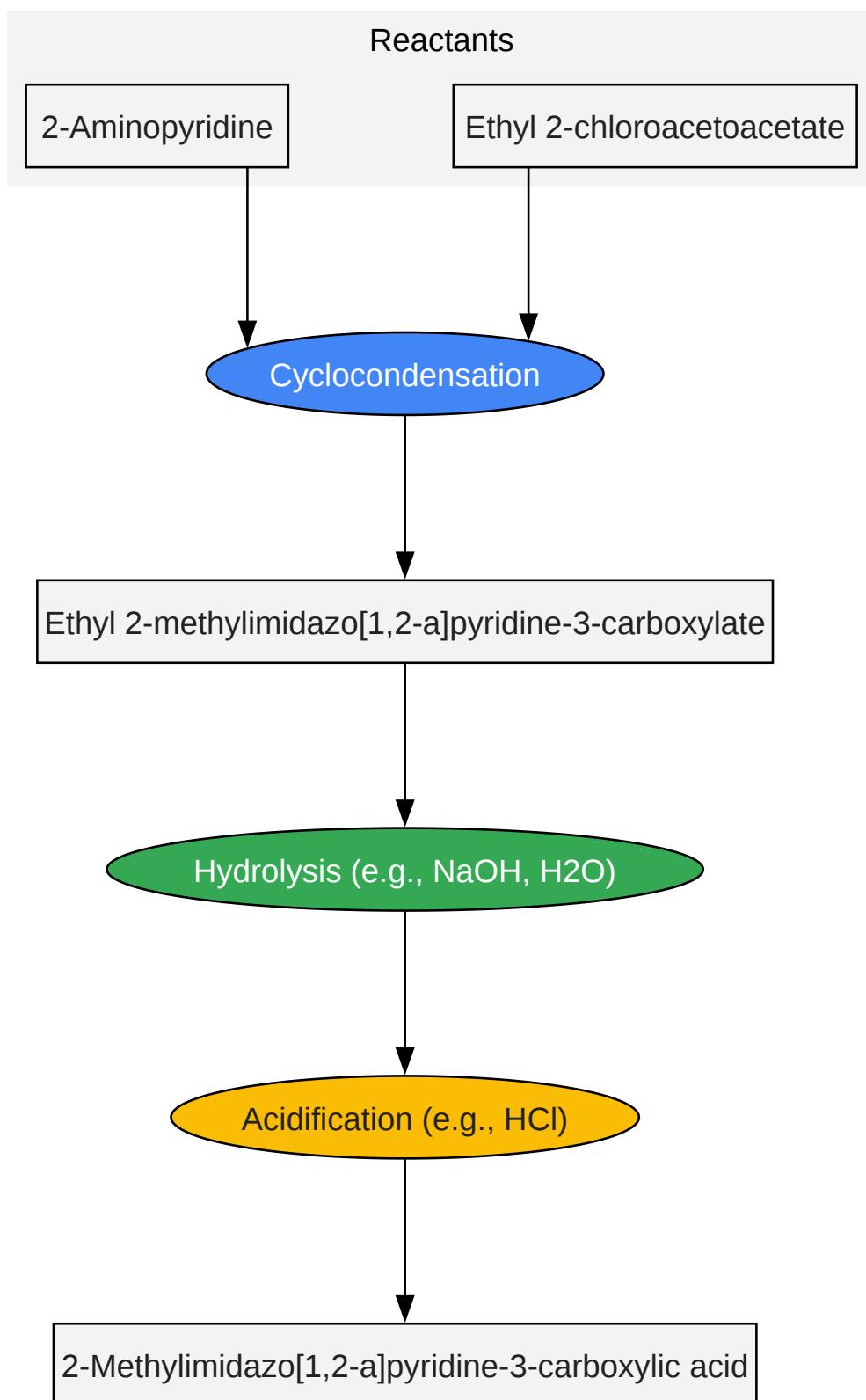
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The physicochemical properties of this compound are critical for its handling, formulation, and pharmacokinetic profiling.

Structural and General Properties

Property	Value	Source
Molecular Formula	C9H8N2O2	PubChem
Molecular Weight	176.17 g/mol	PubChem
Canonical SMILES	CC1=NC2=CC=CC=N2C1=C(O)=O	PubChem
InChI	InChI=1S/C9H8N2O2/c1-6-10-8-4-2-3-5-11(8)7(6)9(12)13/h2-5H,1H3,(H,12,13)	PubChem
CAS Number	65455-66-5	PubChem

Calculated Physicochemical Data

Quantitative experimental data for **2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid** is not extensively available in the public domain. The following table summarizes computational predictions for key physicochemical parameters, which are valuable for initial assessment and model building.


Property	Predicted Value	Prediction Source
XLogP3	1.3	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	59.4 Å ²	PubChem
pKa (most acidic)	3.55 ± 0.10	Chemicalize
pKa (most basic)	3.32 ± 0.29	Chemicalize
Solubility (at pH 7.4)	2.19 g/L	Chemicalize
Melting Point	185-187 °C	Various Suppliers

Synthesis and Experimental Protocols

The synthesis of **2-methylimidazo[1,2-a]pyridine-3-carboxylic acid** and related derivatives often involves the cyclocondensation of a 2-aminopyridine with a 2-halocarbonyl compound, followed by functional group manipulations.

General Synthesis Workflow

A common synthetic route is the reaction between 2-aminopyridine and ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid**.

Experimental Protocol: Synthesis

Materials:

- 2-aminopyridine
- Ethyl 2-chloroacetoacetate
- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water

Procedure:

- Cyclocondensation:
 - Dissolve 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.
 - Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
 - Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure to obtain the crude ester, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
- Hydrolysis:
 - Dissolve the crude ester in a mixture of ethanol and water.
 - Add an aqueous solution of sodium hydroxide (2-3 equivalents).

- Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
- Cool the reaction mixture to room temperature.
- Acidification and Isolation:
 - Cool the solution in an ice bath.
 - Acidify the mixture slowly by adding concentrated hydrochloric acid until the pH is approximately 3-4.
 - The product, **2-methylimidazo[1,2-a]pyridine-3-carboxylic acid**, will precipitate out of the solution.
 - Collect the solid precipitate by vacuum filtration.
 - Wash the solid with cold deionized water and dry it under vacuum to yield the final product.

Experimental Protocol: pKa Determination

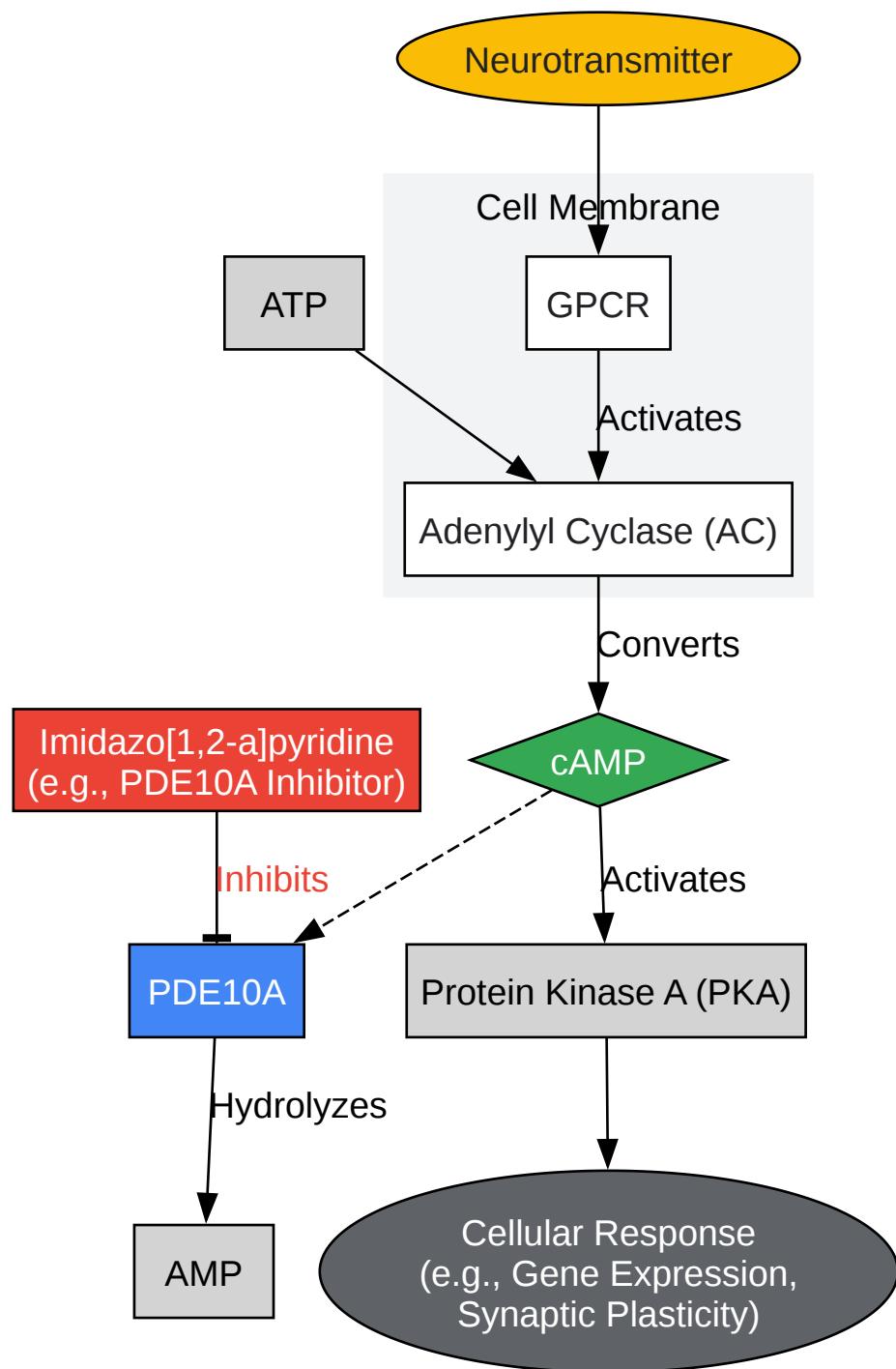
The acidity constant (pKa) can be determined experimentally using potentiometric titration.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental pKa determination via potentiometric titration.

Procedure:

- Sample Preparation: Prepare a solution of **2-methylimidazo[1,2-a]pyridine-3-carboxylic acid** of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a


water/methanol mixture).

- Titration: Calibrate a pH meter. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
- Data Collection: Record the pH of the solution after each incremental addition of the titrant.
- Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.

Biological Relevance and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. While the specific signaling pathways for **2-methylimidazo[1,2-a]pyridine-3-carboxylic acid** are not extensively documented, compounds with this core are known to act as inhibitors of enzymes such as phosphodiesterases (PDEs) and kinases, or as ligands for receptors like the GABA-A receptor.

For instance, certain imidazopyridines are known to inhibit PDE10A, an enzyme primarily expressed in the brain's striatum. Inhibition of PDE10A leads to an increase in cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).

[Click to download full resolution via product page](#)

Caption: Potential signaling pathway modulation by imidazo[1,2-a]pyridine derivatives.

This guide provides a foundational overview of the physicochemical properties and related experimental considerations for **2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid**. Further

experimental validation of the predicted properties is recommended for any drug development or research application.

- To cite this document: BenchChem. [physicochemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346943#physicochemical-properties-of-2-methylimidazo-1-2-a-pyridine-3-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com